molecular formula C9H9BrF3NO B1528252 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1391317-56-8

2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No. B1528252
CAS RN: 1391317-56-8
M. Wt: 284.07 g/mol
InChI Key: YKSJIIVDGSXRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical compound with the empirical formula C8H10BrNO . It has a molecular weight of 216.08 .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol” can be represented by the SMILES string NC(C1=CC=C(C=C1)Br)CO . The InChI key for this compound is KTNHFPRYCCCOQV-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol is known to significantly affect pharmaceutical growth. This compound could be involved in the synthesis of new drug molecules, especially since fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the FDA . Its potential applications include the development of drugs with improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability.

properties

IUPAC Name

2-amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSJIIVDGSXRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol
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2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol

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